molecular formula C16H14O B13942559 4-Methoxy-2-methyl-1-(phenylethynyl)benzene CAS No. 809231-58-1

4-Methoxy-2-methyl-1-(phenylethynyl)benzene

Cat. No.: B13942559
CAS No.: 809231-58-1
M. Wt: 222.28 g/mol
InChI Key: JQTCCZCIZRDVQQ-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-1-(phenylethynyl)benzene is a substituted benzene derivative featuring a phenylethynyl group at the 1-position, a methoxy group at the 4-position, and a methyl group at the 2-position. This compound belongs to the broader class of ethynylbenzene derivatives, which are characterized by their rigid aromatic cores and ethynyl linkages. These structural attributes contribute to unique electronic, optical, and thermal properties, making such compounds valuable in materials science, particularly in liquid crystal displays (LCDs), supramolecular assemblies, and polymer precursors .

Properties

CAS No.

809231-58-1

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

4-methoxy-2-methyl-1-(2-phenylethynyl)benzene

InChI

InChI=1S/C16H14O/c1-13-12-16(17-2)11-10-15(13)9-8-14-6-4-3-5-7-14/h3-7,10-12H,1-2H3

InChI Key

JQTCCZCIZRDVQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C#CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 4-Methoxy-2-methyl-1-(phenylethynyl)benzene typically involves the following steps:

Chemical Reactions Analysis

4-Methoxy-2-methyl-1-(phenylethynyl)benzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methyl-1-(phenylethynyl)benzene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Methoxy-2-methyl-1-(phenylethynyl)benzene with structurally and functionally related compounds, focusing on substituent effects, thermal behavior, optical properties, and applications.

Structural Analogs and Substituent Effects

  • 1-Methoxy-4-(phenylethynyl)benzene (3ae) :
    This positional isomer shares the methoxy and phenylethynyl groups but lacks the 2-methyl substituent. Synthesized via palladium-catalyzed decarboxylative coupling, it exhibits high yields (74%) and serves as a precursor in hydrosilylation reactions, forming silane derivatives . The absence of the methyl group likely reduces steric hindrance, enhancing reactivity in catalytic processes compared to the target compound .

  • 1,3,5-Tris(phenylethynyl)benzene: A supramolecular building block, this compound forms luminescent adducts with fluorinated organomercurials.
  • Hexakis(phenylethynyl)benzene derivatives :
    These C₆-symmetric molecules self-assemble into helical structures with orange excimer fluorescence. The target compound’s single ethynyl group limits such supramolecular complexity but may offer simpler synthetic pathways .

Thermal and Phase Behavior

  • BPEB Derivatives (1,4-bis(phenylethynyl)benzenes) :
    Substituted BPEBs exhibit wide nematic phase temperature ranges (e.g., 8°C for blue-phase liquid crystals) and high optical anisotropy (Δn = 0.283). Methoxy and alkyl substituents lower melting points while maintaining dielectric anisotropy (Δε = 29.0), critical for LCD applications. The 2-methyl group in the target compound may further depress melting points due to steric effects, though direct data are needed .

  • 1-Methyl-4-(phenylethynyl)benzene (3ad) :
    With a 96% synthesis yield, this analog lacks the methoxy group, reducing polarity. Its thermal stability and phase behavior likely differ significantly from the target compound, emphasizing the methoxy group’s role in enhancing dielectric properties .

Reactivity in Catalytic Reactions

  • Cobalt-Catalyzed Hydrosilylation: 1-Methoxy-4-(phenylethynyl)benzene reacts with triethoxysilane to yield α,β-disilylalkenes (96% yield).
  • Palladium-Catalyzed Coupling :
    Methoxy and methyl substituents in ortho/meta/para positions influence coupling efficiency. For example, 1-methyl-2-(phenylethynyl)benzene (3ab) achieves 84% yield, suggesting that steric bulk at the 2-position is tolerable in such reactions .

Data Tables

Table 1: Substituent Effects on Thermal and Optical Properties

Compound Substituents Melting Point (°C) Δn Δε Key Application
4-Methoxy-2-methyl-1-(phenylethynyl)benzene 4-OCH₃, 2-CH₃, 1-C≡CPh Not reported N/A N/A Polymer crosslinking
1-Methoxy-4-(phenylethynyl)benzene (3ae) 1-OCH₃, 4-C≡CPh Not reported N/A N/A Hydrosilylation precursor
BPEB (Fluorinated derivative) 4-F, 4-CF₃ 120–150 0.283 29.0 Blue-phase LCDs
1-Methyl-4-(phenylethynyl)benzene (3ad) 1-CH₃, 4-C≡CPh Not reported N/A N/A Catalytic coupling

Table 2: Reaction Yields and Conditions for Ethynylbenzene Derivatives

Compound Reaction Type Catalyst Yield (%) Reference
4-Methoxy-2-methyl-1-(phenylethynyl)benzene Not reported N/A N/A N/A
1-Methoxy-4-(phenylethynyl)benzene (3ae) Decarboxylative coupling Pd/Cu 74
1-Methyl-4-(phenylethynyl)benzene (3ad) Decarboxylative coupling Pd/Cu 96
Triethoxy-[(E)-(1-phenyl-2-(4-methoxyphenyl)vinyl)]silane Hydrosilylation Co 96

Biological Activity

4-Methoxy-2-methyl-1-(phenylethynyl)benzene, also known as a derivative of phenylethynylbenzene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a methoxy group, a methyl group, and a phenylethynyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of 4-Methoxy-2-methyl-1-(phenylethynyl)benzene, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 4-Methoxy-2-methyl-1-(phenylethynyl)benzene can be represented as follows:

C15H14O\text{C}_{15}\text{H}_{14}\text{O}

This compound features:

  • Methoxy group (-OCH₃) : Enhances lipophilicity and may influence receptor binding.
  • Methyl group (-CH₃) : Can affect the steric hindrance and electronic properties.
  • Phenylethynyl moiety : Known for its role in various biological activities.

Anticancer Properties

Research indicates that 4-Methoxy-2-methyl-1-(phenylethynyl)benzene exhibits significant anticancer activity. A study reported that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved include:

  • Inhibition of cell growth : Studies have shown that this compound can downregulate proteins involved in cell survival, leading to increased apoptosis in cancer cells.
  • Targeting signaling pathways : It may affect pathways such as the MAPK/ERK pathway, which is crucial in regulating cell division and survival.

The biological mechanisms through which 4-Methoxy-2-methyl-1-(phenylethynyl)benzene exerts its effects include:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells, leading to cell death.
  • Inhibition of Enzymatic Activity : Potentially inhibits enzymes like topoisomerases that are essential for DNA replication and repair.
  • Modulation of Gene Expression : Alters the expression levels of genes associated with apoptosis and cell cycle regulation.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological properties of this compound:

StudyFindings
Demonstrated significant cytotoxicity against various cancer cell lines.
Identified ROS generation as a key mechanism for inducing apoptosis.
Showed inhibition of cell proliferation linked to downregulation of survival pathways.

Case Study 1: Antitumor Efficacy

A recent study focused on the antitumor efficacy of 4-Methoxy-2-methyl-1-(phenylethynyl)benzene in breast cancer models. The results indicated that treatment led to a reduction in tumor size and improved survival rates in animal models.

Case Study 2: Mechanistic Insights

Another investigation explored the mechanistic insights into how this compound affects cellular signaling pathways. It was found that the compound significantly inhibited the phosphorylation of key proteins involved in the PI3K/Akt pathway, further confirming its role as an anticancer agent.

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